Cas no 603142-90-1 (2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)-)

2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- 化学的及び物理的性質
名前と識別子
-
- 2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)-
- (S)-4-(2-HYDROXY-2-METHYLPROPYL)OXAZOLIDIN-2-ONE
- MSMRBAAKNCMHAE-YFKPBYRVSA-N
- SCHEMBL2155119
- 603142-90-1
- (4S)-4-(2-hydroxy-2-methylpropyl)-1,3-oxazolidin-2-one
-
- MDL: MFCD25541973
- インチ: InChI=1S/C7H13NO3/c1-7(2,10)3-5-4-11-6(9)8-5/h5,10H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1
- InChIKey: MSMRBAAKNCMHAE-YFKPBYRVSA-N
- ほほえんだ: O=C1OC[C@H](CC(C)(O)C)N1
計算された属性
- せいみつぶんしりょう: 159.08954328g/mol
- どういたいしつりょう: 159.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | 81514-1/G |
(S)-4-(2-HYDROXY-2-METHYLPROPYL)OXAZOLIDIN-2-ONE |
603142-90-1 | 95% | 1g |
$1486 | 2023-09-19 | |
Chemenu | CM522710-1g |
(S)-4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one |
603142-90-1 | 95% | 1g |
$*** | 2023-05-30 | |
Enamine | BBV-77540187-1.0g |
(4S)-4-(2-hydroxy-2-methylpropyl)-1,3-oxazolidin-2-one |
603142-90-1 | 95% | 1.0g |
$0.0 | 2023-01-04 | |
AstaTech | 81514-0.25/G |
(S)-4-(2-HYDROXY-2-METHYLPROPYL)OXAZOLIDIN-2-ONE |
603142-90-1 | 95% | 0.25/G |
$286 | 2023-01-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1712075-1g |
(S)-4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one |
603142-90-1 | 98% | 1g |
¥11571.00 | 2024-05-07 |
2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)-に関する追加情報
Exploring the Unique Properties and Applications of 2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- (CAS No. 603142-90-1)
The compound 2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- (CAS No. 603142-90-1) is a specialized chiral molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring an oxazolidinone core with a hydroxy-2-methylpropyl substituent, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug development and asymmetric synthesis.
One of the most notable features of 2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- is its stereochemistry. The (4S) configuration plays a crucial role in its reactivity and interaction with biological targets. This aspect is particularly relevant in the context of modern drug design, where chirality often determines a molecule's efficacy and safety profile. Recent trends in pharmaceutical research emphasize the importance of enantiomerically pure compounds, making CAS No. 603142-90-1 a compound of significant interest.
The oxazolidinone moiety present in this compound is known for its versatility in organic synthesis. It serves as an excellent chiral auxiliary, enabling the formation of stereoselective bonds in complex molecular architectures. This property aligns with current industry demands for more efficient and selective synthetic methodologies, especially in the production of active pharmaceutical ingredients (APIs). The hydroxy-2-methylpropyl group further enhances the molecule's functionality, offering additional sites for chemical modification.
In the pharmaceutical sector, 2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- has shown promise as a building block for various therapeutic agents. Its structural features make it particularly suitable for the development of antimicrobial and anti-inflammatory compounds. With the global healthcare industry facing challenges such as antibiotic resistance, researchers are exploring novel oxazolidinone derivatives as potential solutions, placing CAS No. 603142-90-1 in a strategically important position.
From a synthetic chemistry perspective, the compound offers several advantages. Its relatively stable nature under various reaction conditions makes it a practical choice for multi-step syntheses. The presence of both the oxazolidinone ring and the hydroxy functionality allows for diverse transformations, meeting the growing need for structurally complex intermediates in modern drug discovery programs.
The market for chiral intermediates like 2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- has been expanding steadily, driven by the pharmaceutical industry's focus on enantiomerically pure drugs. Regulatory agencies worldwide increasingly require thorough characterization of stereoisomers in drug submissions, creating greater demand for well-defined chiral building blocks. This trend suggests continued interest in CAS No. 603142-90-1 and related compounds.
Quality control aspects of 2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- are crucial for its successful application. Analytical methods such as chiral HPLC and NMR spectroscopy are typically employed to verify the compound's purity and stereochemical integrity. These quality assurance measures align with current Good Manufacturing Practice (cGMP) requirements, making the compound suitable for use in regulated environments.
Environmental considerations in the production and use of CAS No. 603142-90-1 have become increasingly important. The chemical industry's shift toward greener processes has led to the development of more sustainable synthetic routes for oxazolidinone derivatives. This evolution reflects broader societal concerns about environmental impact and sustainability in chemical manufacturing.
Future research directions for 2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- may explore its potential in emerging therapeutic areas or as a component in advanced material science applications. The compound's unique combination of structural features positions it as a versatile platform for innovation across multiple scientific disciplines.
For researchers and manufacturers working with CAS No. 603142-90-1, proper handling and storage procedures are essential to maintain the compound's stability and performance characteristics. While not classified as hazardous, standard laboratory precautions should be observed when working with this chemical to ensure safety and preserve its quality.
The intellectual property landscape surrounding 2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- and related compounds continues to evolve. Companies active in this space should monitor patent developments to navigate the competitive environment effectively and identify potential opportunities for innovation.
As the scientific community's understanding of oxazolidinone chemistry deepens, CAS No. 603142-90-1 is likely to find new applications beyond its current uses. The compound's structural features and synthetic versatility make it a valuable asset in the toolkit of medicinal chemists and synthetic organic chemists alike.
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